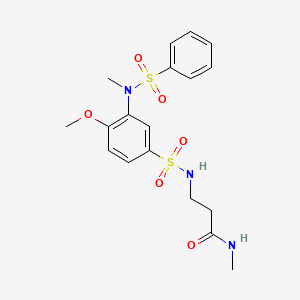![molecular formula C19H18ClN5O B2549035 N-(4-クロロフェニル)-5-メチル-7-フェニル-4,5,6,7-テトラヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド CAS No. 1212381-82-2](/img/structure/B2549035.png)
N-(4-クロロフェニル)-5-メチル-7-フェニル-4,5,6,7-テトラヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the triazolopyrimidine family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds, which can give insights into the chemical behavior and properties of the compound of interest.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives typically involves cyclization reactions. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This suggests that the synthesis of the compound might also involve similar cyclization steps, possibly with different substituents to achieve the desired methyl and phenyl groups on the triazolopyrimidine core.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of hydrogen bonds and π-stacking interactions, which can influence the crystal packing and stability. For example, the crystal structure of a related compound showed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, which are further packed into layers by π-stacking interactions . This indicates that the compound of interest may also exhibit similar intermolecular interactions, contributing to its molecular stability and crystal formation.
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution. For instance, a study on 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers reported their use as intermediates in nucleophilic substitution reactions to yield new tricyclic derivatives . This implies that the compound may also be reactive towards nucleophiles, allowing for further chemical modifications and the generation of new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can be deduced from their structural features. For example, the presence of chloro and methoxy substituents in a related compound contributed to its moderate anticancer activity . The compound , with chlorophenyl and phenyl substituents, may also exhibit unique physical properties such as solubility and chemical properties like reactivity, which could be explored for potential pharmacological applications.
科学的研究の応用
a. RORγt 逆アゴニスト: これらの化合物は、RORγt(レチノイン酸関連孤児受容体ガンマt)の逆アゴニストとして作用します。RORγtは、免疫調節と自己免疫疾患において重要な役割を果たします。RORγtの活性を調節することで、乾癬、関節リウマチ、炎症性腸疾患などの疾患に対する新しい治療法につながる可能性があります。
b. PHD-1阻害剤: PHD-1(プロリルヒドロキシラーゼドメイン含有タンパク質1)阻害剤は、貧血および虚血性疾患の治療に関連しています。これらの阻害剤は、低酸素誘導因子(HIF)を安定化させることにより、赤血球生成を促進し、組織修復を促進します。
c. JAK1およびJAK2阻害剤: JAK(ヤヌスキナーゼ)阻害剤は、自己免疫疾患および癌に対する有望な治療法です。トリアゾロ[1,5-a]ピリミジンは、サイトカインシグナル伝達経路における重要な役割を果たすJAK1およびJAK2に対する阻害活性を示します。
d. 心血管疾患: これらの化合物は、心血管疾患の治療に応用されます。心機能に関連するイオンチャネル、受容体、またはシグナル伝達経路を調節する可能性があります。
e. 2型糖尿病: トリアゾロ[1,5-a]ピリミジンは、グルコース代謝に影響を与える可能性があり、2型糖尿病の管理に関連しています。
f. 過増殖性疾患: これらの化合物は、抗増殖特性を持つため、癌治療やその他の過増殖性疾患の候補として注目されています。
結論
トリアゾロ[1,5-a]ピリミジンの多様な性質は、医薬品化学および材料科学における重要性を強調しています。 研究者たちは、これらの化合物の可能性を探求し続けており、その合成的有用性は、持続可能な方法論の焦点となっています . 🌟
特性
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c1-12-16(18(26)24-15-9-7-14(20)8-10-15)17(13-5-3-2-4-6-13)25-19(23-12)21-11-22-25/h2-12,16-17H,1H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYDHAFKAWNMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)
![1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2548953.png)
![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)
![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)
![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)
![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)


![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)
![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)
![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)